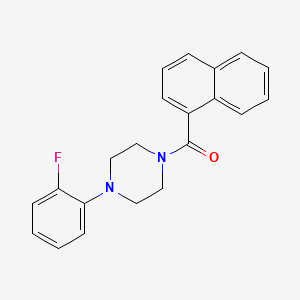
4-(2-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(2-chlorobenzyl)-N-(2-methoxybenzylidene)-1-piperazinamine typically involves the formation of piperazine derivatives. For instance, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrated the relationship between the structure of the triazaalkane linker and cardiotropic activity in these compounds (Mokrov et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the compound's reactivity and interaction with biological targets. For example, studies on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a similar structure, revealed insights into the binding profile at various receptors, indicating the significance of the molecular structure in determining the compound's activity (Perrone et al., 2000).
Chemical Reactions and Properties
Compounds like this compound often exhibit interesting chemical reactions. For instance, the synthesis of 4-(3-Chloro-4-methoxybenzyl)aminophthalazines demonstrated their inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity, showcasing the chemical reactivity of such compounds (Watanabe et al., 2000).
Scientific Research Applications
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Research on bis(heteroaryl)piperazines (BHAPs), a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrates the therapeutic potential of piperazine derivatives in antiviral therapy. These compounds have shown significant potency against HIV-1, highlighting the role of piperazine derivatives in developing new antiviral drugs (Romero et al., 1994).
Antimicrobial Activities
Piperazine derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies on new 1,2,4-triazole derivatives incorporating piperazine rings demonstrate moderate to good antimicrobial activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Catalytic Applications
In another application, piperazine analogues have been used as efficient ligands for catalytic reactions, such as the Cu-catalyzed N-arylation of imidazoles in water. This showcases the utility of piperazine derivatives in facilitating chemical synthesis under mild conditions, making them valuable tools in organic synthesis and industrial chemistry (Zhu et al., 2010).
Cardiotropic Activity
The synthesis and evaluation of piperazine derivatives for cardiotropic activity reveal potential applications in cardiovascular therapy. Some synthesized compounds exhibited significant antiarrhythmic activity, suggesting their utility in developing new treatments for cardiac arrhythmias (Mokrov et al., 2019).
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-9-5-3-6-16(19)14-21-23-12-10-22(11-13-23)15-17-7-2-4-8-18(17)20/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYRHZGUBVRJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![2-[3-(dimethylamino)propyl]-9-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507374.png)
![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)


![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
![1-benzyl-N-[2-(2-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5507427.png)